molecular formula C12H17NO B1353784 (S)-3-(3-Methoxyphenyl)piperidine CAS No. 88784-37-6

(S)-3-(3-Methoxyphenyl)piperidine

Cat. No. B1353784
CAS RN: 88784-37-6
M. Wt: 191.27 g/mol
InChI Key: LXCUAFVVTHZALS-LLVKDONJSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, functional groups, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Analytical and Synthetic Methodologies

  • A study detailed the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to (S)-3-(3-Methoxyphenyl)piperidine, showcasing the development of analytical techniques for their identification in biological matrices (De Paoli et al., 2013).
  • Research on palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines introduced methods for synthesizing 3-arylpiperidines, a category that includes (S)-3-(3-Methoxyphenyl)piperidine derivatives, highlighting advancements in pharmaceutical chemistry (Millet & Baudoin, 2015).

Biological Studies

  • A significant application was identified in antimicrobial research, where a chemical compound showed selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, indicating potential utility in combating antibiotic resistance (Kim et al., 2011).
  • In the context of receptor studies, derivatives of (S)-3-(3-Methoxyphenyl)piperidine were investigated for their affinity to the glutamate NMDA receptor, contributing to our understanding of psychotomimetic effects in humans (Roth et al., 2013).

Chemical Synthesis Processes

  • The synthesis and structural characterization of various piperidines and piperazines related to (S)-3-(3-Methoxyphenyl)piperidine were explored, focusing on their potential as ligands for neurological receptors and their application in medicinal chemistry (Penjisevic et al., 2016).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including toxicity information and handling precautions.


Future Directions

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properties

IUPAC Name

(3S)-3-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUAFVVTHZALS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449616
Record name (S)-3-(3-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(3-Methoxyphenyl)piperidine

CAS RN

88784-37-6
Record name (S)-3-(3-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 100 ml of 10% aqueous sodium hydroxide and 100 ml of dichloromethane was added 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride. After a few minutes, the layers were separated and the organic layer was dried using potassium carbonate. Evaporation of the dichloromethane solution then afforded 12.6 g of the title compound as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-pyridinyl)methoxybenzene (22.0 g, 0.099 mol) in methanol (250 ml), PtO2 (2 g) and conc. HCl (30 ml) were added and the mixture was hydrogenated at 0.34 MPa in a Parr apparatus. After complete hydrogenation, the catalyst was filtered off. Most of the solvent was evaporated, the residue was made alkaline with 1 M NaOH and extracted with ether. The ether-phase was dried (Na2SO4) and the solvent evaporated giving 18 g of the amine product. The hydrochloride was made and then recrystallized from ethanol/ether yielding 20.9 g (93%), mp. 137°-138.5° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 2
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 3
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 4
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 5
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 6
(S)-3-(3-Methoxyphenyl)piperidine

Citations

For This Compound
5
Citations
M Amat, M Cantó, N Llor, C Escolano… - The Journal of …, 2002 - ACS Publications
Cyclodehydration of racemic γ-aryl-δ-oxoesters with (R)- or (S)-phenylglycinol stereoselectively affords bicyclic δ-lactams, in a process that involves a dynamic kinetic resolution. …
Number of citations: 95 pubs.acs.org
N Vasdev, S Natesan, L Galineau, A Garcia… - Synapse, 2006 - Wiley Online Library
Dopamine D2 partial agonists have been successfully used as schizophrenia therapeutics. Radiolabeled D2 partial agonists may have application in elucidating dopaminergic …
Number of citations: 12 onlinelibrary.wiley.com
L Zhou, DW Tay, J Chen, GYC Leung, YY Yeung - scholar.archive.org
(A) General. All reactions that required anhydrous conditions were carried by standard procedures under nitrogen atmosphere. Commercially available reagents were used as received. …
Number of citations: 0 scholar.archive.org
TAYW DANIEL - 2014 - core.ac.uk
The addition of electrophilic reagents to olefins is perhaps one of the most fundamental transformations for the rapid construction of complex organic molecules. In fact, electrophilic …
Number of citations: 2 core.ac.uk
WD Bowen - vivo.brown.edu
20. Vilner, BJ and Bowen, WD Characterization of sigma-like binding sites of NB41A3, S-20Y, and N1E-115 neuroblastomas, C6 glioma, and NG108-15 neuroblastoma-glioma hybrid …
Number of citations: 0 vivo.brown.edu

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